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Compound of Interest

Compound Name: Methyl beta-D-galactopyranoside

Cat. No.: B013699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various antibodies and

other carbohydrate-binding proteins with Methyl β-D-galactopyranoside. The information is

intended to assist researchers in selecting appropriate reagents and interpreting experimental

results in studies involving carbohydrate-antibody interactions.

Data Summary of Binding Interactions
While comprehensive quantitative cross-reactivity data for a wide range of monoclonal

antibodies with Methyl β-D-galactopyranoside is limited in publicly available literature, this

section summarizes the available binding data for relevant carbohydrate-binding proteins. The

data for Peanut Agglutinin (PNA), a well-studied lectin with specificity for galactose residues, is

included to provide a quantitative benchmark for binding kinetics.
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Notes

Peanut

Agglutinin

(PNA)

Methyl β-D-

galactopyran

oside

13C NMR
3.6 x 10⁴

M⁻¹s⁻¹[1]

9-39 s⁻¹ (over

5-25°C)[1]

The

association

rate is

several

orders of

magnitude

below

diffusion

control.[1]

Anti-galactan

IgA (J539)

Methyl 4-

deoxy-4-

fluoro-β-D-

galactopyran

oside

Not specified - -

This

derivative of

Methyl β-D-

galactopyran

oside was

shown to bind

to the

antibody,

indicating

tolerance for

modification

at the C4

position.

Anti-galactan

IgA (J539)

Methyl 2-

deoxy-2-

fluoro-β-D-

galactopyran

oside

Not specified - - This

derivative did

not show

binding,

suggesting

the 2-

hydroxyl

group is

critical for

interaction
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with the

antibody.

Note: The binding of anti-galactan antibodies to Methyl β-D-galactopyranoside has been

studied, but direct, comparative quantitative data such as K_d or IC50 values are not readily

available in the reviewed literature. The provided data for antibody J539 is qualitative,

highlighting the importance of specific hydroxyl groups for binding.

Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent

Assay (ELISA), a common and effective method for determining the cross-reactivity of an

antibody with a soluble inhibitor like Methyl β-D-galactopyranoside.

Competitive ELISA Protocol
This protocol is designed to measure the inhibition of antibody binding to a coated antigen by a

soluble competitor, in this case, Methyl β-D-galactopyranoside.

Materials:

High-binding 96-well microtiter plates

Antigen (e.g., a glycoconjugate containing β-D-galactose)

Primary antibody specific for the antigen

Methyl β-D-galactopyranoside (inhibitor)

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

Substrate solution (e.g., TMB for HRP)
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Stop Solution (e.g., 2 M H₂SO₄)

Microplate reader

Procedure:

Antigen Coating:

Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

Add 100 µL of the diluted antigen to each well of the microtiter plate.

Incubate overnight at 4°C.

Wash the plate three times with 200 µL of Wash Buffer per well.

Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature or 37°C.

Wash the plate three times with Wash Buffer.

Competitive Inhibition:

Prepare a serial dilution of Methyl β-D-galactopyranoside in Blocking Buffer.

In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the

primary antibody with each dilution of the inhibitor for at least 1 hour at room temperature.

Include a control with no inhibitor.

Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the

antigen-coated and blocked plate.

Incubate for 1-2 hours at room temperature.

Wash the plate five times with Wash Buffer.
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Secondary Antibody Incubation:

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal

concentration.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Wash the plate five times with Wash Buffer.

Detection:

Add 100 µL of the substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color

development.

Stop the reaction by adding 50 µL of Stop Solution to each well.

Data Analysis:

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Plot the absorbance against the logarithm of the inhibitor concentration.

Determine the IC50 value, which is the concentration of Methyl β-D-galactopyranoside that

causes a 50% reduction in the signal. A lower IC50 value indicates a higher binding affinity

of the antibody for the inhibitor.

Visualizations
Competitive ELISA Workflow for Cross-Reactivity
Analysis
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Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Signaling Pathway of Competitive Inhibition in ELISA
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Caption: Mechanism of signal reduction in competitive ELISA due to inhibitor binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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